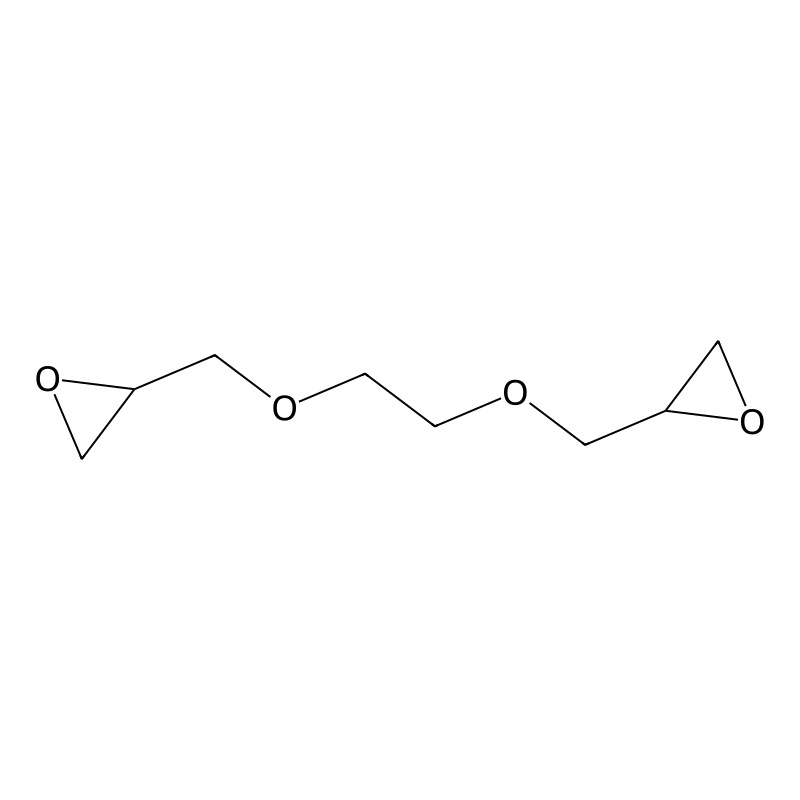

Ethylene glycol diglycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

EGDE as a Crosslinker

One prominent application of EGDE is as a crosslinking agent for biomolecules like proteins and polysaccharides. The epoxide groups in EGDE react with functional groups on these biomolecules, forming covalent bonds and creating a more stable and interconnected network. For instance, research has explored EGDE's ability to crosslink hemoglobin, potentially impacting its oxygen-carrying capacity [3]. Similarly, studies investigate using EGDE to crosslink gelatin to create wound dressings with improved mechanical strength and controlled drug release properties [1].

[1] Study of cross-linking of gelatin by ethylene glycol diglycidyl ether [3] Ethylene glycol diglycidyl ether as a protein cross-linker: A case study for cross-linking of hemoglobin

EGDE as a Compatibilizer

EGDE can also function as a compatibilizer, improving the interaction between otherwise immiscible materials. This property is valuable in developing composite materials. For example, research explores using EGDE to enhance the compatibility between polylactic acid (PLA) and lignin, a bio-based material. EGDE promotes interaction at the interface, leading to improved mechanical properties and barrier properties in PLA/lignin composites [4].

[4] Development of PLA/Lignin Bio-Composites Compatibilized by Ethylene Glycol Diglycidyl Ether and Poly (ethylene glycol) Diglycidyl Ether

EGDE as a Modifier

The reactivity of EGDE allows it to modify various materials. In some cases, EGDE can be used to introduce new functionalities to a material. For instance, research explores using EGDE to modify lignin, a renewable resource, to improve its thickening properties in bio-lubricant formulations [5].

[5] Modification of Alkali Lignin with Poly(Ethylene Glycol) Diglycidyl Ether to Be Used as a Thickener in Bio-Lubricant Formulations

Ethylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family, with the molecular formula and a molecular weight of approximately 174.19 g/mol . This compound features two oxirane (epoxy) groups, which contribute to its reactivity and versatility in various applications. Ethylene glycol diglycidyl ether is typically a colorless to slightly yellow liquid, known for its low viscosity and ability to act as a reactive diluent for epoxy resins .

- Epoxidation: The presence of oxirane groups allows for ring-opening reactions with nucleophiles, making it useful in cross-linking applications.

- Polymerization: It can participate in polymerization reactions, forming networks when cured with hardeners or other reactive agents.

- Hydrolysis: Under certain conditions, it can hydrolyze to produce ethylene glycol and other byproducts, particularly in the presence of water or moisture.

These reactions are crucial for its role in modifying the properties of epoxy resins and enhancing their mechanical performance .

The biological activity of ethylene glycol diglycidyl ether has been studied primarily concerning its potential toxicity. It is classified as an irritant, especially to the skin and eyes . Animal studies have indicated that exposure may lead to reproductive toxicity and other adverse effects, necessitating careful handling in laboratory and industrial settings. Furthermore, studies have explored its effects on cellular processes, highlighting concerns regarding mutagenicity and developmental toxicity .

The synthesis of ethylene glycol diglycidyl ether typically involves the following steps:

- Reactants: Diethylene glycol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst.

- Formation of Halohydrin: The reaction produces a halohydrin intermediate.

- Dehydrochlorination: The halohydrin is treated with sodium hydroxide to yield ethylene glycol diglycidyl ether, along with byproducts such as sodium chloride and water .

This method allows for controlled production while minimizing unwanted side reactions.

Ethylene glycol diglycidyl ether has diverse applications across various industries:

- Epoxy Resins: It serves as a reactive diluent and flexibilizer in epoxy formulations, improving their flow properties and mechanical strength.

- Coatings: Used in protective coatings due to its ability to enhance adhesion and durability.

- Adhesives and Sealants: Its reactivity makes it suitable for formulating strong adhesives and sealants that require flexibility.

- Biomedical

Studies on the interactions of ethylene glycol diglycidyl ether with other compounds reveal its potential synergistic effects when combined with various hardeners or fillers. For instance, when mixed with amine-based curing agents, it can significantly enhance the mechanical properties of cured epoxy systems. Additionally, research has indicated that incorporating this compound into polymer blends can improve thermal stability and reduce brittleness .

Several compounds share structural similarities with ethylene glycol diglycidyl ether. Below is a comparison highlighting their unique features:

Ethylene glycol diglycidyl ether stands out due to its dual oxirane functionalities, which allow it to modify epoxy properties effectively while maintaining flexibility in various formulations.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

58782-18-6

29317-04-2

Wikipedia

General Manufacturing Information

Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.